molecular formula C₂₉H₅₀O₂ B1141781 (3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol CAS No. 71473-15-9

(3beta,5alpha,6beta,22R,24R)-6-Methoxy-3,5-Cycloergostan-22-ol

Cat. No. B1141781
CAS RN: 71473-15-9
M. Wt: 430.71
InChI Key:
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound.



Synthesis Analysis

Synthesis analysis involves the study of how the compound is synthesized. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity with other substances.


Safety And Hazards

Safety and hazards analysis involves studying the potential dangers associated with the compound. This includes toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.


properties

IUPAC Name

(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-17(2)18(3)14-25(30)19(4)22-8-9-23-21-15-26(31-7)29-16-20(29)10-13-28(29,6)24(21)11-12-27(22,23)5/h17-26,30H,8-16H2,1-7H3/t18-,19+,20+,21+,22-,23+,24+,25-,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYLHUGLRKTPS-FGFNCWORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@H]4C5)C)OC)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131698685

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